molecular formula C9H15N B1475497 3-Cyclobutyl-2,2-dimethylpropanenitrile CAS No. 1849304-30-8

3-Cyclobutyl-2,2-dimethylpropanenitrile

Cat. No. B1475497
M. Wt: 137.22 g/mol
InChI Key: YXFDNNMSGIPTSV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyclobutyl-2,2-dimethylpropanenitrile are not available in the search results. Typically, these would include properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Agostic Interactions in Cycloalkyl Niobium Complexes

Cycloalkyl niobium complexes, including those with cyclobutyl groups, have been synthesized and studied for their unique C-H and C-C agostic interactions. These complexes, such as TpMe2NbX(R)(MeCCMe), where R represents various cycloalkyl groups including cyclobutyl, demonstrate the interplay of steric and electronic effects within these systems. Such studies contribute to the understanding of metal-ligand interactions in transition metal complexes, with potential implications in catalysis and the design of new materials (Jaffart et al., 2003).

Synthesis of Spiro- and Dispirotetrahydropyrane-2,4-diones

The synthesis of spiro- and dispirotetrahydropyrane-2,4-diones involving a cyclobutane fragment demonstrates the utility of cyclobutyl groups in organic synthesis. These compounds are synthesized from precursors like methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoates, showcasing the versatility of cyclobutyl-containing compounds in constructing complex molecular architectures (Kirillov & Melekhin, 2009).

Nitrile Biotransformation

The biotransformation of cyclopropanecarbonitriles, closely related to 3-cyclobutyl-2,2-dimethylpropanenitrile, by Rhodococcus sp. AJ270 showcases the potential of microbial catalysis in the selective synthesis of cyclopropane derivatives. This process highlights the enantioselective conversion of nitriles to valuable cyclopropanecarboxylic acids and amides, which are significant in pharmaceutical chemistry (Wang & Feng, 2003).

[2+2] Cycloadditions of Cyclopropane Derivatives

The thermally induced [2+2] cycloaddition reactions of cyclopropane derivatives, such as (benzyloxymethylene)cyclopropane with alkylidenemalononitriles, lead to cyclobutane derivatives. This reaction pathway underscores the role of cyclobutyl intermediates in synthetic strategies for constructing four-membered rings, a core structure in many biologically active compounds (Nakamura et al., 2007).

Safety And Hazards

The safety data sheet for 3-Cyclobutyl-2,2-dimethylpropanenitrile was not found in the search results. Safety data sheets typically provide information on the potential hazards of a chemical, including physical, health, and environmental hazards, as well as guidance on safe handling and storage .

Future Directions

The future directions for research or applications of 3-Cyclobutyl-2,2-dimethylpropanenitrile are not specified in the search results. Future directions could include potential uses of the compound, areas for further study, or potential improvements to its synthesis .

properties

IUPAC Name

3-cyclobutyl-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFDNNMSGIPTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-2,2-dimethylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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